FFAR4 Selectivity vs. GW9508
TUG 891 is a highly selective FFAR4 agonist, in stark contrast to the dual FFAR1/FFAR4 agonist GW9508. While GW9508 activates FFAR1 with high potency (pEC50 7.32) and FFAR4 with only modest potency (pEC50 5.46), TUG 891 displays the inverse profile: potent activation of FFAR4 (pEC50 7.36) with minimal activity at FFAR1 (pEC50 4.19) . This difference translates to an approximately 100-fold greater potency at FFAR4 compared to GW9508, and an ~1500-fold selectivity window over FFAR1 in human cells . A key structural rationale for this is the distinct binding pose of TUG 891 relative to GW9508, which was validated through mutagenesis and molecular modeling, showing TUG 891 maintains a closer, more favorable interaction (2.4 Å) with the critical Phe-88 residue in FFAR4 [1].
| Evidence Dimension | Potency and Selectivity (Human Receptors) |
|---|---|
| Target Compound Data | FFAR4 pEC50 = 7.36; FFAR1 pEC50 = 4.19 |
| Comparator Or Baseline | GW9508: FFAR4 pEC50 = 5.46; FFAR1 pEC50 = 7.32 |
| Quantified Difference | TUG 891 is ~100x more potent at FFAR4 and >1000x more selective for FFAR4 over FFAR1 compared to GW9508's preference for FFAR1. |
| Conditions | β-arrestin-2 recruitment and Ca2+ mobilization assays in human HEK293 cells expressing the respective receptors. |
Why This Matters
This clear functional selectivity eliminates the confounding dual-receptor activation of GW9508, allowing researchers to attribute observed physiological effects specifically to FFAR4 signaling.
- [1] Watterson, K. R., Hudson, B. D., Ulven, T., & Milligan, G. (2014). A molecular basis for the high potency and selectivity of the free fatty acid receptor 4 (FFA4) agonist TUG-891. Molecular Pharmacology, 85(2), 321-333. View Source
